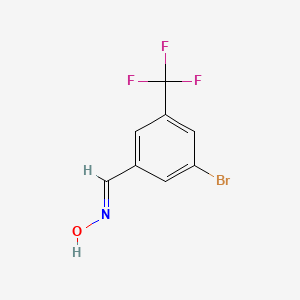

3-Bromo-5-trifluoromethylbenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-5-trifluoromethylbenzaldehyde oxime” is a chemical compound with the molecular formula C8H5BrF3NO . Its molecular weight is 268.03 . It is related to “3-Bromo-5-trifluoromethylbenzaldehyde”, which has a molecular weight of 253.02 .

Physical And Chemical Properties Analysis

The boiling point of “3-Bromo-5-trifluoromethylbenzaldehyde oxime” is predicted to be 258.3±40.0 °C, and its density is predicted to be 1.65±0.1 g/cm3 . The pKa is predicted to be 10.23±0.10 .Applications De Recherche Scientifique

1. Pharmaceutical Research: Anticancer and Anti-Inflammatory Agents

Oximes, including 3-Bromo-5-trifluoromethylbenzaldehyde oxime , have been studied for their potential as pharmaceutical agents due to their significant roles as acetylcholinesterase reactivators . They have shown promise in anticancer and anti-inflammatory therapies. The oxime group’s high polarity and ability to form hydrogen bonds can lead to a different mode of interaction with receptor binding sites, potentially offering new pathways for drug development .

2. Kinase Inhibition

This compound has been identified as a kinase inhibitor, which is crucial in the treatment of various diseases. Kinase inhibitors can interfere with over 40 different kinases, including AMP-activated protein kinase (AMPK), cyclin-dependent kinase (CDK), and Janus tyrosine kinase (JAK) . These properties make it a valuable candidate for the development of new treatments for diseases where kinase activity is dysregulated.

3. Enzyme Inhibition

Research has indicated that oximes can act as inhibitors of enzymes like lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These enzymes are involved in inflammatory responses, and their inhibition can be beneficial in treating conditions like arthritis and other inflammatory disorders.

Safety And Hazards

Propriétés

IUPAC Name |

(NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCFZSIRFGSFD-YIXHJXPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-trifluoromethylbenzaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)